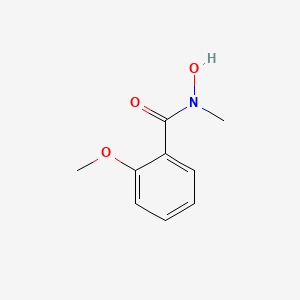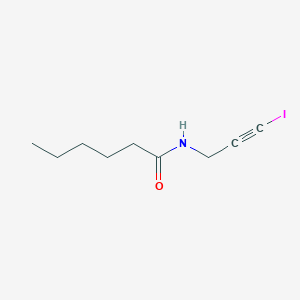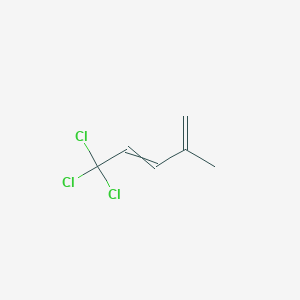![molecular formula C13H11BrO B14504158 2'-(Bromomethyl)[1,1'-biphenyl]-2-ol CAS No. 63506-54-7](/img/structure/B14504158.png)
2'-(Bromomethyl)[1,1'-biphenyl]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Bromomethyl)[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C13H11BrO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromomethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Bromomethyl)[1,1’-biphenyl]-2-ol typically involves the bromination of 2’-methyl[1,1’-biphenyl]-2-ol. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually conducted in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2’-(Bromomethyl)[1,1’-biphenyl]-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: Acts as a radical initiator.
Dichloromethane: Common solvent for these reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substituted Biphenyl Derivatives: Formed through substitution reactions.
Ketones and Aldehydes: Formed through oxidation reactions.
Methyl-Substituted Biphenyls: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2’-(Bromomethyl)[1,1’-biphenyl]-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2’-(Bromomethyl)[1,1’-biphenyl]-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Similar structure but with two bromomethyl groups.
2’-Methyl[1,1’-biphenyl]-2-ol: Lacks the bromomethyl group.
2’-Hydroxy[1,1’-biphenyl]-2-carboxylic acid: Contains a carboxylic acid group instead of a bromomethyl group.
Uniqueness
2’-(Bromomethyl)[1,1’-biphenyl]-2-ol is unique due to the presence of both a bromomethyl group and a hydroxyl group on the biphenyl structure. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
63506-54-7 |
|---|---|
Fórmula molecular |
C13H11BrO |
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
2-[2-(bromomethyl)phenyl]phenol |
InChI |
InChI=1S/C13H11BrO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-8,15H,9H2 |
Clave InChI |
RIKWLJFGJYFTOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CBr)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


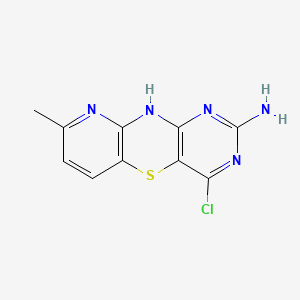
![9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione](/img/structure/B14504082.png)
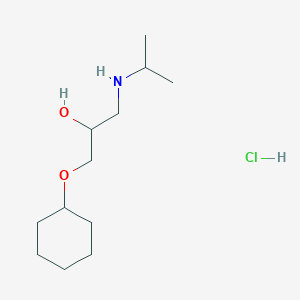
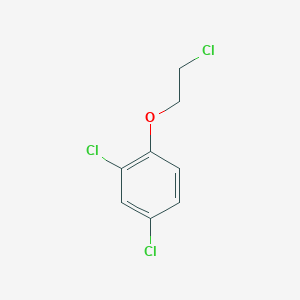
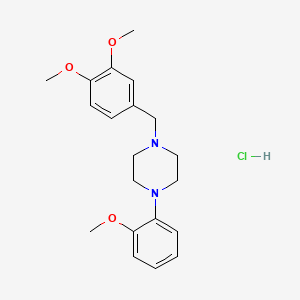
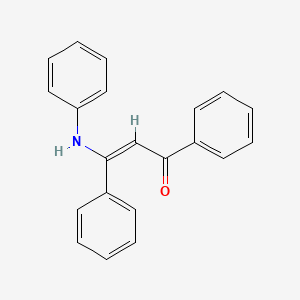
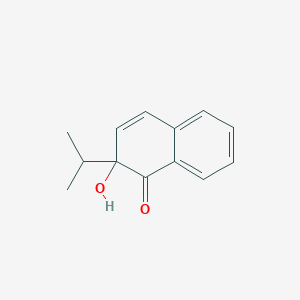
![Ethyl 2-[(ethylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504128.png)
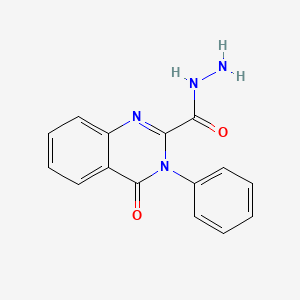
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)
